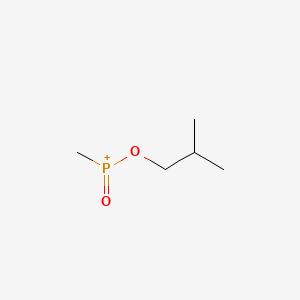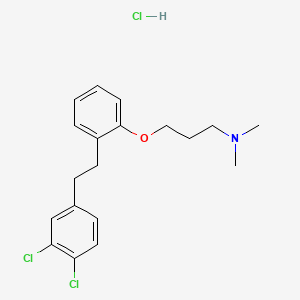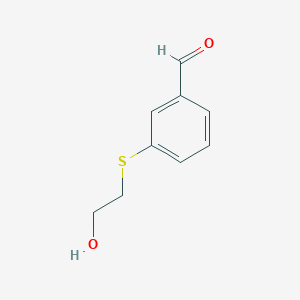![molecular formula C12H7ClN4OS B8677797 N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide](/img/structure/B8677797.png)
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family. This compound is characterized by the presence of a benzoylamino group at the 2-position and a chlorine atom at the 7-position of the thiazolo[5,4-d]pyrimidine ring system. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.
Cyclization to Thiazolo[5,4-d]pyrimidine: The thiazole intermediate is then subjected to cyclization with a suitable formamide derivative to form the thiazolo[5,4-d]pyrimidine core.
Introduction of the Benzoylamino Group: The benzoylamino group is introduced at the 2-position through an acylation reaction using benzoyl chloride in the presence of a base.
Chlorination: Finally, the chlorine atom is introduced at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoylamino group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the benzoylamino group.
Reduction Products: Reduced derivatives of the benzoylamino group.
Coupling Products: Biaryl or other coupled products.
科学的研究の応用
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
Thiazolo[5,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzoylamino Derivatives: Compounds with benzoylamino groups attached to different heterocyclic cores.
Chlorinated Heterocycles: Compounds with chlorine atoms attached to various heterocyclic systems.
Uniqueness
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide is unique due to the specific combination of the benzoylamino group and chlorine atom on the thiazolo[5,4-d]pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H7ClN4OS |
|---|---|
分子量 |
290.73 g/mol |
IUPAC名 |
N-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C12H7ClN4OS/c13-9-8-11(15-6-14-9)19-12(16-8)17-10(18)7-4-2-1-3-5-7/h1-6H,(H,16,17,18) |
InChIキー |
UMGRVNKOCAXERC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CN=C3Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Aminotricyclo[2,2,1,02,6]heptane](/img/structure/B8677717.png)
![3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl chloride](/img/structure/B8677721.png)
![3-[[4-(4-Chlorophenyl)-2-thiazolyl]methoxy]benzenemethanamine](/img/structure/B8677723.png)

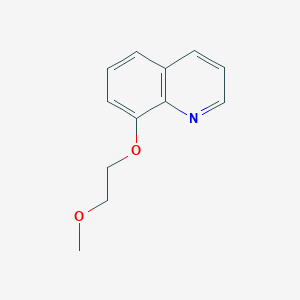
![2-Pyridinamine,5-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]-](/img/structure/B8677760.png)

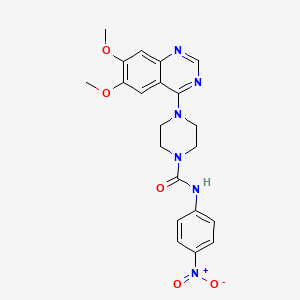
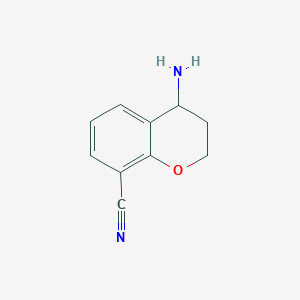
![2-benzyl-N-[3-(cyclopropylsulfamoyl)phenyl]benzamide](/img/structure/B8677781.png)
![N-[2-[4-(2-Phenyl-thiazol-4-yl)-phenyl]-ethyl}-acetamide](/img/structure/B8677782.png)
